REL-[(4R,7S)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL]ACETIC ACID
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Overview
Description
REL-[(4R,7S)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL]ACETIC ACID is a complex organic compound belonging to the norbornene series. This compound is characterized by its unique tricyclic structure, which includes a nitrogen atom and two ketone groups. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of REL-[(4R,7S)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL]ACETIC ACID typically involves the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione with acetic acid. The reaction is carried out under reflux conditions for 24 hours, followed by cooling to room temperature, dilution with ethyl acetate, and washing with saturated aqueous ammonium chloride solution . The organic phase is then dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
REL-[(4R,7S)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL]ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom and the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
REL-[(4R,7S)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of REL-[(4R,7S)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]propionic acid
- **2-[(1S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]butyric acid
Uniqueness
REL-[(4R,7S)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL]ACETIC ACID is unique due to its specific tricyclic structure and the presence of both nitrogen and ketone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[(1S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7(14)4-12-10(15)8-5-1-2-6(3-5)9(8)11(12)16/h1-2,5-6,8-9H,3-4H2,(H,13,14)/t5-,6+,8?,9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXETVEDTUWAYHA-HDTMMBBLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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